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Compound of Interest

Compound Name: 4-Amino-3-methoxybenzonitrile

Cat. No.: B112118

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic
properties of 4-Amino-3-methoxybenzonitrile (CsHsN20, CAS: 177476-76-5).[1][2] Due to the
limited availability of specific experimental spectra in public-access databases, this document
focuses on predicted spectroscopic data derived from established chemical principles and
analysis of structurally analogous compounds. Detailed, generalized protocols for Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS) are provided to guide researchers in the empirical analysis of this compound. This guide
is intended to serve as a foundational resource for the characterization and utilization of 4-
Amino-3-methoxybenzonitrile in research and development.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for 4-Amino-3-
methoxybenzonitrile. These predictions are based on the analysis of its functional groups: a
primary amine (-NHz), a methoxy group (-OCHs), a nitrile group (-C=N), and a substituted
aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of a molecule. The predicted chemical shifts (8) are reported in parts per million (ppm).

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b112118?utm_src=pdf-interest
https://www.benchchem.com/product/b112118?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methoxybenzonitrile
https://www.sigmaaldrich.com/JP/ja/product/synthonixcorporation/sy3h3d6759e2?context=bbe
https://www.benchchem.com/product/b112118?utm_src=pdf-body
https://www.benchchem.com/product/b112118?utm_src=pdf-body
https://www.benchchem.com/product/b112118?utm_src=pdf-body
https://www.benchchem.com/product/b112118?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Table 1: Predicted *H NMR Spectral Data (400 MHz, CDCIs)

Chemical Shift

%) Multiplicity Integration Assignment Notes
ppm

The methoxy
_ protons are
~3.90 Singlet 3H -OCHs
expected to be a

singlet.

Chemical shift
can vary with
. solvent and
~4.20 Broad Singlet 2H -NH:z )
concentration;
may exchange

with D20.

Ortho-coupled to

~6.80 Doublet 1H Ar-H (C5-H)
C6-H.

Ortho-coupled to
Doublet of
~7.10 1H Ar-H (C6-H) C5-H and meta-

Doublets
coupled to C2-H.

Meta-coupled to

~7.15 Doublet 1H Ar-H (C2-H)
C6-H.

Table 2: Predicted 3C NMR Spectral Data (100 MHz, CDCIs)
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Chemical Shift (6) ppm Assignment Notes

Aliphatic carbon of the
~56.0 -OCHs

methoxy group.

Carbon bearing the nitrile
~102.0 Ar-C (C1) group, influenced by both

nitrile and methoxy groups.
~113.0 Ar-C (C2) Aromatic CH.
~115.0 Ar-C (C5) Aromatic CH.

Nitrile carbon, typicall
~119.0 -C=N . ypiealy

deshielded.
~125.0 Ar-C (C6) Aromatic CH.

Carbon attached to the amino
~147.0 Ar-C (C4)

group.

Carbon attached to the
~148.0 Ar-C (C3)

methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Expected
Functional Group Wavenumber Intensity Notes
(cm™)
Primary amines
. . typically show two
N-H Stretch (Amine) 3450 - 3300 Medium (two bands) o ]
distinct stretching
bands.
Characteristic of C-H
C-H Stretch )
) 3100 - 3000 Medium to Weak bonds on the benzene
(Aromatic) .
ring.
From the methyl
C-H Stretch (Aliphatic) 2980 - 2850 Medium group of the methoxy
substituent.
Conjugation with the
o aromatic ring can
C=N Stretch (Nitrile) 2240 - 2220 Strong, Sharp ) ]
influence this
frequency.[3]
Multiple bands are
C=C Stretch )
) 1620 - 1450 Medium to Strong expected due to the
(Aromatic) ) )
substituted ring.
C-N Stretch (Amine) 1340 - 1250 Medium to Strong
1275 - 1200 Characteristic of aryl
C-0O Stretch (Ether) ) Strong
(asymmetric) ethers.
1075 - 1020 i
Medium

(symmetric)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering structural clues. The molecular
weight of 4-Amino-3-methoxybenzonitrile is 148.16 g/mol .[1]
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Table 4: Predicted Mass Spectrometry (Electron lonization - El) Data

m/z Value Fragment Notes

148 [M]*+ Molecular ion peak.

Loss of a methyl radical from

133 [M-CHs]*

the methoxy group.

Loss of a formyl radical, a
119 [M-CHOJ* common fragmentation

pathway.

Subsequent loss of carbon
105 [M-CH3-CQOJ*

monoxide.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 4-Amino-3-
methoxybenzonitrile. These are based on standard methodologies for small organic
molecules.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Weigh approximately 5-10 mg of solid 4-Amino-3-methoxybenzonitrile.

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,
CDCls) in a clean, dry 5 mm NMR tube.

o Ensure the sample is fully dissolved. Gentle sonication may be used if necessary.
e 1H NMR Acquisition:
o Spectrometer: 400 MHz or higher field strength NMR spectrometer.

o Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
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o Number of Scans: 16-64 scans.
o Relaxation Delay (d1): 1-2 seconds.

o Spectral Width: 0-15 ppm.

e 13C NMR Acquisition:

o Spectrometer: 100 MHz or higher, corresponding to the *H frequency.

[¢]

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30°).

Number of Scans: 1024 or more scans are typically required due to the low natural

[e]

abundance of 13C.

[e]

Relaxation Delay (d1): 2 seconds.

o

Spectral Width: 0-220 ppm.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[e]

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCIs at 7.26 ppm
for *H and 77.16 ppm for 13C).

(¢]

o

Integrate the peaks in the *H spectrum to determine relative proton ratios.
Infrared (IR) Spectroscopy
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid, dry sample directly onto the diamond crystal of an ATR

accessory.

o Apply pressure using the ATR anvil to ensure good contact between the sample and the

crystal.
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o Data Acquisition:

o

Record a background spectrum of the clean, empty ATR crystal.

[¢]

Record the sample spectrum over the range of 4000 to 400 cm~1.

[e]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

[e]

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Preparation (for Electrospray lonization - ESI):

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.

o Data Acquisition:
o Introduce the sample solution into an ESI mass spectrometer.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o The analysis will provide the mass-to-charge ratio of the parent ion, confirming the
molecular weight.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
novel or uncharacterized compound like 4-Amino-3-methoxybenzonitrile.
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Caption: General workflow for spectroscopic analysis and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxybenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112118#4-amino-3-methoxybenzonitrile-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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